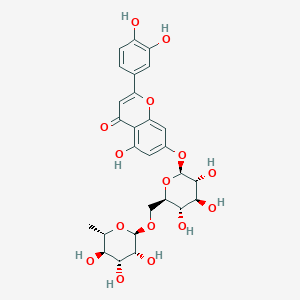

Luteolin 7-rutinoside

描述

准备方法

合成路线和反应条件: 木犀草素-7-芸香糖苷可以通过各种提取方法从植物来源中分离得到。 一种常见的方法是使用乙醇提取,然后进行色谱分离 . 例如,蛇足蕨干燥的全草可通过回流条件下用 70% 乙醇进行彻底提取 . 然后对提取物进行色谱技术分离木犀草素-7-芸香糖苷 .

工业生产方法: 木犀草素-7-芸香糖苷的工业生产通常涉及从植物材料中进行大规模提取。 该过程包括溶剂提取、浓缩和使用高效液相色谱 (HPLC) 等技术进行纯化 . 使用先进的色谱方法可确保该化合物的高纯度和高产率 .

化学反应分析

科学研究应用

Biological Activities

Luteolin 7-rutinoside has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. Below are detailed insights into its applications based on recent research findings.

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory responses. In a study involving lipopolysaccharide-stimulated RAW 264.7 cells, this compound demonstrated a capacity to reduce nitric oxide and prostaglandin E2 production, which are markers of inflammation. The study highlighted that luteolin was more potent than its glycoside form, suggesting that the free form may be more effective in clinical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various models. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study showed that methanolic extracts containing this compound exhibited significant antioxidant activity, enhancing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in human lymphocyte cultures .

Antibacterial Properties

This compound has been investigated for its antibacterial effects against various pathogens. In particular, extracts containing this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antibacterial action is attributed to the high flavonoid content, which may act synergistically with other compounds .

Case Study 1: Protective Effects on Pancreatic Cells

A study focused on the protective effects of this compound on RIN-5F pancreatic cells exposed to high glucose levels. The results indicated that treatment with the compound improved insulin secretion and glucose uptake significantly, suggesting potential applications in managing diabetes and related metabolic disorders .

Case Study 2: Antioxidative Effects in Human Lymphocytes

In another investigation, the antioxidative effects of methanolic extracts containing this compound were assessed in human lymphocyte cultures subjected to oxidative stress. The findings revealed that supplementation with the extract led to a notable increase in antioxidant enzyme activity and a decrease in malondialdehyde levels, indicating reduced lipid peroxidation .

Data Tables

作用机制

木犀草素-7-芸香糖苷通过各种分子机制发挥其作用:

抗炎活性: 它抑制促炎细胞因子(如肿瘤坏死因子-α和白介素-6)的产生.

抗氧化活性: 该化合物清除自由基并增强抗氧化酶的活性.

抗糖尿病活性: 它通过增强胰岛素分泌和敏感性来改善葡萄糖稳态.

所涉及的分子靶标包括 PI3K/AKT/AMPK/NF-κB 等信号通路,这些通路在炎症和葡萄糖代谢中起着至关重要的作用 .

相似化合物的比较

木犀草素-7-芸香糖苷由于其特定的结构和生物活性,在黄酮类糖苷中是独一无二的。 类似的化合物包括:

木犀草素-7-O-葡萄糖苷: 结构相似,但连接到木犀草素核心上的糖基部分不同.

芹菜素-7-芸香糖苷: 另一种黄酮类糖苷,具有类似的抗炎特性,但分子靶标不同.

圣草素-7-芸香糖苷: 以其抗炎和抗氧化活性而闻名,但在黄酮环上的取代模式不同.

生物活性

Luteolin 7-rutinoside, a flavonoid glycoside derived from luteolin, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and protective effects against cellular damage. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, luteolin. The chemical formula is CHO, and it is primarily found in plants such as Mentha pulegium and Ligustrum vulgare.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, this compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), markers of inflammation. The IC values for NO production were found to be 22.7 µM for this compound compared to 13.9 µM for luteolin, indicating a lesser potency but still notable anti-inflammatory activity .

| Compound | IC for NO (µM) | IC for PGE2 (µM) |

|---|---|---|

| Luteolin | 13.9 | 7.4 |

| This compound | 22.7 | 15.0 |

The mechanism of action involves the inhibition of NF-κB activation, which plays a crucial role in the expression of inflammatory mediators .

2. Antioxidant Activity

This compound also demonstrates strong antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study on the methanolic extract of Mentha pulegium, which contains this compound, showed significant antioxidant activity measured through various assays including DPPH and ABTS .

Case Study: Protection Against High-Glucose-Induced Toxicity

A recent study explored the protective effects of this compound on RIN-5F cells subjected to high glucose conditions, simulating diabetic stress. The findings indicated that this compound significantly reduced cell death and oxidative stress markers in these cells, suggesting its potential as a therapeutic agent in diabetes management .

Case Study: Antimicrobial Properties

In another investigation, extracts containing this compound were evaluated for their antimicrobial effects against pathogenic bacteria. The results highlighted that luteolin derivatives exhibited synergistic antibacterial activity when combined with other phytochemicals, reinforcing the potential use of these compounds in developing natural antimicrobial agents .

Summary of Findings

The biological activities of this compound are summarized as follows:

- Anti-inflammatory : Inhibits NO and PGE2 production; affects NF-κB signaling.

- Antioxidant : Scavenges free radicals; protects against oxidative damage.

- Antimicrobial : Exhibits synergistic effects with other compounds against pathogens.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYBYJXAXUBTQF-FOBVWLSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313731 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-84-5 | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scolymoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOLYMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。